![molecular formula C13H14N2O2 B13027681 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one is a complex organic compound that belongs to the class of naphthyridinones
Métodos De Preparación
The synthesis of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one can be achieved through various synthetic routes. One common method involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by subsequent displacement of the 7-halogen substituents with alkylamines . The reactions are typically conducted in solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid .
Análisis De Reacciones Químicas
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications. It has been studied as a potential inhibitor of phosphodiesterase type 4 (PDE4), which is an enzyme involved in inflammatory processes . Additionally, it has been evaluated for its cytotoxicity against various carcinoma cell lines, highlighting its potential as an anticancer agent . The compound’s structure-activity relationship has been explored to understand its interactions with biological targets .
Mecanismo De Acción
The mechanism of action of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as PDE4. By inhibiting this enzyme, the compound can modulate inflammatory responses and potentially exert therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) . The binding mode of this compound has been confirmed through X-ray crystallography, revealing its interaction with the enzyme’s metal-binding pocket and solvent-filled pocket .
Comparación Con Compuestos Similares
Similar compounds to 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one include other naphthyridinones, such as 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential. The unique structural features of this compound, such as the hydroxymethyl group, contribute to its distinct properties and applications .
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
8-(hydroxymethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C13H14N2O2/c16-7-8-3-4-9-11(6-8)15-13(17)10-2-1-5-14-12(9)10/h3-4,6,14,16H,1-2,5,7H2,(H,15,17) |
Clave InChI |
GVXPOEVDJWMNTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(C=C(C=C3)CO)NC2=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


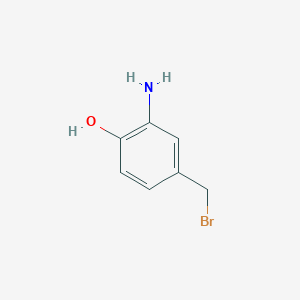
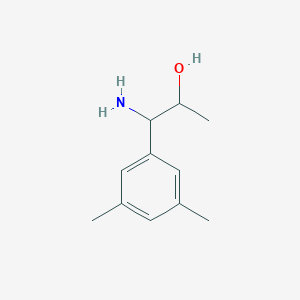
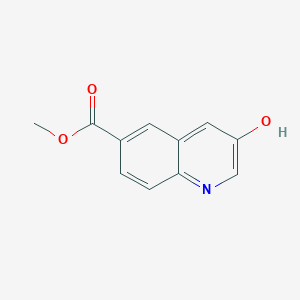

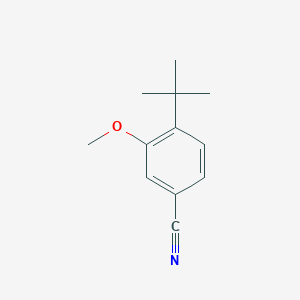
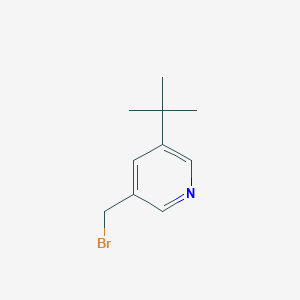
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
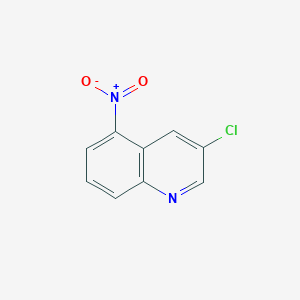
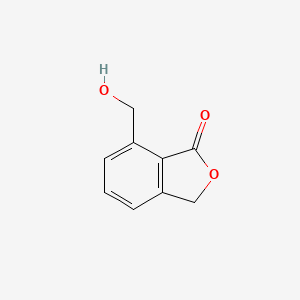
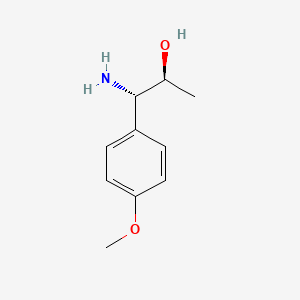
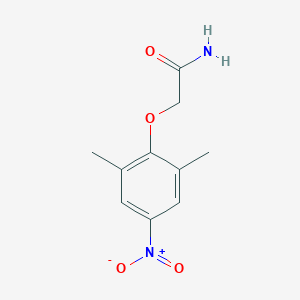
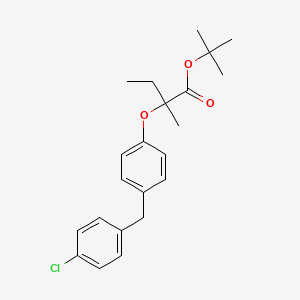
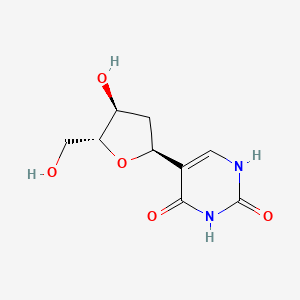
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
